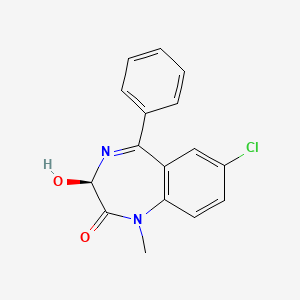

(R)-Temazepam

Description

High-Performance Liquid Chromatography (HPLC) Resolution

HPLC using Chiral Stationary Phases (CSPs) is a powerful and widely used method for separating the enantiomers of temazepam. The principle lies in the temporary and reversible formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, resulting in different retention times and thus, separation.

Several types of CSPs have been successfully employed for the resolution of temazepam enantiomers. These include polysaccharide-based columns (like cellulose (B213188) derivatives) and protein-based columns. mdpi.comtandfonline.com

Research Findings on HPLC Resolution of Temazepam:

A study utilizing a Cyclobond I-2000 RSP column at 12°C with a mobile phase of acetonitrile (B52724) in 1% triethylamine (B128534) acetate (B1210297) buffer (TEAA) successfully separated the enantiomers of temazepam, achieving a resolution value (Rs) of 1.8. researchgate.net

The use of an α1-acid glycoprotein (B1211001) (AGP) column , a type of protein-based CSP, has also been reported as effective for separating R,S-temazepam. nih.govcambridge.org

Another method employed a Chiralcel OD-R column , which is based on cellulose, with a mobile phase consisting of 0.3 M sodium perchlorate-acetonitrile (57:43, v/v) to resolve diazepam and its chiral metabolites, including temazepam. tandfonline.com

| CSP Type | Mobile Phase Composition | Reported Resolution (Rs) | Reference |

| Cyclobond I-2000 RSP | Acetonitrile in 1% Triethylamine Acetate Buffer (TEAA) | 1.8 | researchgate.net |

| Chiralcel OD-R | 0.3 M Sodium Perchlorate-Acetonitrile (57:43, v/v) | Not specified for Temazepam alone | tandfonline.com |

| Chiral-AGP | Not specified | Effective Separation | nih.govcambridge.org |

Table 1: Comparative HPLC Methods for Temazepam Enantiomeric Resolution

Capillary Electrophoresis (CE) Resolution

Capillary electrophoresis offers an alternative high-efficiency method for chiral separations. In this technique, a chiral selector is added to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities, enabling their separation.

For neutral compounds like temazepam, charged chiral selectors are necessary. scielo.org.mx Sulfated cyclodextrins have proven to be particularly effective for the enantiomeric resolution of temazepam and other 3-chiral-1,4-benzodiazepines. scielo.org.mxjmcs.org.mx

Research Findings on CE Resolution of Temazepam:

A comprehensive study optimized separation conditions using a fractional factorial design. The highest resolution for temazepam enantiomers was achieved with a 20 mM borate (B1201080) buffer at pH 9.0, containing 5% heptakis-6-sulfato-β-cyclodextrin (HSβCD) as the chiral selector and 15% methanol (B129727) as an organic modifier. scielo.org.mx

| Parameter | Optimal Condition | Reference |

| Buffer | 20 mM Borate Buffer | scielo.org.mx |

| pH | 9.0 | scielo.org.mx |

| Chiral Selector | 5% (w/v) Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | scielo.org.mx |

| Organic Modifier | 15% (v/v) Methanol | scielo.org.mx |

| Temperature | 15 °C | scielo.org.mx |

| Voltage | 20 kV | scielo.org.mx |

Table 2: Optimized Capillary Electrophoresis Conditions for Temazepam Enantiomer Separation

Structure

3D Structure

Properties

CAS No. |

52432-57-2 |

|---|---|

Molecular Formula |

C16H13ClN2O2 |

Molecular Weight |

300.74 g/mol |

IUPAC Name |

(3R)-7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/t15-/m1/s1 |

InChI Key |

SEQDDYPDSLOBDC-OAHLLOKOSA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)O)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Purity Assessment of Enantiomers

The principle of purity assessment relies on the separation of the enantiomers followed by their quantification. In a chromatogram or electropherogram, the area under the peak for each enantiomer is proportional to its concentration in the sample.

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is a measure of the purity of the sample. It is calculated from the relative amounts of the (R) and (S) enantiomers.

ee (%) = [ |(Area of R) - (Area of S)| / |(Area of R) + (Area of S)| ] x 100%

For instance, a sample containing 98% (R)-temazepam and 2% (S)-temazepam would have an enantiomeric excess of 96% ee. chemistrysteps.com

Method validation for purity assessment is crucial and involves establishing key analytical parameters. Research has focused on determining the linearity, limits of detection (LOD), and limits of quantification (LOQ) for the enantiomers of temazepam and related compounds. tandfonline.comresearchgate.net

| Analytical Parameter | Reported Value (for each enantiomer) | Method | Reference |

| Limit of Detection (LOD) | ~25 ng/ml | HPLC on Chiralcel OD-R | tandfonline.com |

| Limit of Detection (LOD) | < 0.80 µg/mL | HPLC on Chiral-AGP | researchgate.net |

| Limit of Quantification (LOQ) | < 3.18 µg/mL | HPLC on Chiral-AGP | researchgate.net |

| Linearity Range | 5.0-100 µg/mL | HPLC on Chiral-AGP | researchgate.net |

Table 3: Validated Analytical Parameters for Temazepam Enantiomer Quantification

Dynamic chromatographic techniques can also be employed to study the stability of the enantiomers, as some 3-hydroxybenzodiazepines can undergo reversible enantiomerization in solution, which is a critical factor in their analysis. researchgate.net

Molecular Pharmacology and Receptor Interactions of R Temazepam

Stereoselective Binding to GABA-A Receptor Subtypes

The binding of benzodiazepines to the GABA-A receptor is a highly specific process, influenced by the subunit composition of the receptor complex. This specificity is not only dependent on the type of subunits present but also on the stereochemistry of the benzodiazepine (B76468) ligand itself.

The GABA-A receptor is a pentameric structure typically composed of two α, two β, and one γ subunit. genesispub.org The benzodiazepine binding site is located at the interface between an α and a γ subunit. wikipedia.orgnih.govpnas.org The specific α-subunit isoform (e.g., α1, α2, α3, or α5) present in the receptor complex is a major determinant of the pharmacological effects of a benzodiazepine ligand. pnas.orgnews-medical.net For instance, receptors containing the α1 subunit are largely associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic actions. pnas.orgresearchgate.net

Temazepam, as a racemate, is known to favor the α1 isoform, which aligns with its strong hypnotic properties. genesispub.org However, research on chiral benzodiazepines that are structurally similar to temazepam reveals significant stereoselectivity in binding to these receptor subtypes. In studies investigating a pair of diazepam-like compounds with a chiral center at the C3 position (where temazepam possesses a hydroxyl group), the (S)-isomer demonstrated binding affinity for various GABA-A receptor subtypes, whereas the (R)-isomer was found to be virtually inactive. nih.gov Specifically, the (R)-isomer failed to displace the radioligand [³H]flunitrazepam from receptors containing α1, α2, α3, or α5 subunits, even at high concentrations, indicating a profound loss of binding affinity. nih.govacs.org This suggests that the spatial orientation of the substituent at the C3 position is critical, and for (R)-Temazepam, this orientation likely prevents effective binding to the benzodiazepine site on any of the sensitive GABA-A receptor subtypes.

Table 1: Comparative Binding Affinities of Chiral Diazepam-like Isomers at Different GABA-A Receptor Subtypes This table illustrates the stereoselectivity of compounds structurally related to temazepam. Data is derived from studies on diazepam-like R and S isomers.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| (S)-Isomer (3-S) | α1β3γ2 | Active (Low subtype selectivity) |

| α2β3γ2 | Active (Low subtype selectivity) | |

| α3β3γ2 | Active (Low subtype selectivity) | |

| α5β3γ2 | Active (Low subtype selectivity) | |

| (R)-Isomer (3-R) | α1β3γ2 | Failed to displace radioligand |

| α2β3γ2 | Failed to displace radioligand | |

| α3β3γ2 | Failed to displace radiotriazolam | |

| α5β3γ2 | Failed to displace radioligand |

Source: Adapted from findings in scientific literature. nih.govacs.org

The presence of a γ subunit, most commonly the γ2 isoform, is a prerequisite for the formation of a functional high-affinity benzodiazepine binding site. wikipedia.orgpnas.orgpnas.org The binding pocket for benzodiazepines is formed at the interface between the α and γ subunits. nih.gov Studies have shown that both subunits contribute critical amino acid residues that determine ligand affinity and pharmacology. nih.gov While much focus has been on the α subunit's role in determining subtype selectivity, the γ subunit is indispensable for the structural integrity of the binding site itself. pnas.orgembopress.org

The type of γ subunit variant (e.g., γ1, γ2, or γ3) can significantly alter the pharmacological properties of the receptor. pnas.orgembopress.org For example, receptors containing a γ1 subunit instead of a γ2 subunit show a marked loss of affinity for certain benzodiazepine antagonists and negative modulators. embopress.org Key amino acid residues on the γ2 subunit, such as phenylalanine at position 77 (γ2Phe77) and methionine at position 130 (γ2Met130), have been identified as crucial determinants for the high-affinity binding of various benzodiazepine site ligands. nih.gov Therefore, the interaction of any benzodiazepine, including this compound, is fundamentally dependent on the presence and specific structure of the γ subunit, which helps to create the physical binding pocket.

Allosteric Modulation of GABA-A Receptors by this compound

Benzodiazepines function as positive allosteric modulators (PAMs) of the GABA-A receptor. genesispub.orgwikipedia.org This means they bind to a site on the receptor that is different from the agonist (GABA) binding site and enhance the effect of the agonist without directly activating the receptor themselves. wikipedia.org

The binding of a classical benzodiazepine to its recognition site induces a conformational change in the GABA-A receptor protein. genesispub.org This change increases the affinity of GABA for its own binding sites, which are located at the interface between β and α subunits. genesispub.orgwikipedia.org By increasing the receptor's affinity for GABA, benzodiazepines make the neurotransmitter more effective at activating the receptor. news-medical.netgpatindia.com An alternative but related theory suggests that benzodiazepines shift the receptor's natural equilibrium from a closed state to a high-affinity open state, which indirectly increases GABA binding. genesispub.orgnih.gov As a result of this positive allosteric modulation, the GABA concentration-response curve is shifted to the left, meaning a lower concentration of GABA is needed to produce the same level of inhibitory effect. news-medical.net

Given the evidence that this compound exhibits a profound lack of binding affinity for the various benzodiazepine-sensitive GABA-A receptor subtypes, it is not expected to function as an effective positive allosteric modulator. nih.gov Without the initial binding event at the α-γ interface, the conformational change required to enhance GABA affinity would not occur. Therefore, this compound is unlikely to significantly influence GABA affinity or potentiate GABA-mediated currents.

The binding of GABA to the GABA-A receptor triggers the opening of an integrated chloride (Cl⁻) ion channel. wikipedia.orgwikipedia.org The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. Allosteric modulators influence how the channel behaves when GABA is bound.

For this compound, its impact on chloride channel gating kinetics is predicated on its ability to bind to the receptor. As binding studies strongly suggest this isomer is inactive, it would not be capable of inducing the allosteric changes necessary to alter the channel's gating properties. nih.govacs.org Consequently, this compound is not expected to increase the frequency of chloride channel opening or otherwise affect its kinetics.

Structure-Activity Relationship Studies for this compound

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity, providing a framework for understanding its pharmacological effects. drugdesign.org For the benzodiazepine class, several structural features are known to be critical for their interaction with the GABA-A receptor.

Key SAR features for classical benzodiazepines include:

Ring A: An electronegative substituent, such as a halogen (e.g., chlorine), at the 7-position is crucial for high receptor affinity and anxiolytic activity. gpatindia.com Moving this substituent to other positions (6, 8, or 9) decreases activity. gpatindia.com

Ring B: The 1,4-diazepine ring with a proton-accepting group (like the carbonyl oxygen at position 2) is important for activity. gpatindia.com The nitrogen at position 1 can be substituted, as in temazepam which has a methyl group.

Ring C: A phenyl group at the 5-position is common and generally favorable for activity, though substitutions on this ring can reduce agonist effects. gpatindia.com

The most critical feature for this compound is the stereochemistry at the 3-position of the diazepine (B8756704) ring. Temazepam has a hydroxyl (-OH) group at this position, creating a chiral center. Research on structurally analogous chiral benzodiazepines has demonstrated that the spatial arrangement at this position is a powerful determinant of activity. nih.govacs.org Studies comparing the (R) and (S) isomers of diazepam-like compounds showed that while the (S)-isomers retained high binding affinity, the (R)-isomers were essentially inactive. nih.gov This indicates a strict stereoselective requirement by the receptor's binding site. The pocket appears to accommodate the (S) configuration while sterically or electronically clashing with the (R) configuration, preventing effective binding. This finding is the central SAR point for this compound, indicating that its specific three-dimensional structure renders it unable to effectively engage with the benzodiazepine binding site on the GABA-A receptor.

Table 2: General Structure-Activity Relationships for 1,4-Benzodiazepines

| Structural Feature | Position | Requirement for Activity |

|---|---|---|

| Ring A (Benzene) | 7 | Electronegative group (e.g., Cl, NO₂) enhances activity. |

| 6, 8, 9 | Substitution with electronegative groups decreases activity. | |

| Ring B (Diazepine) | 2 | Carbonyl group (proton acceptor) is important. |

| 3 | Hydroxyl group can lead to faster excretion; stereochemistry is critical. | |

| 1 | Small alkyl substitution (e.g., -CH₃) is tolerated. | |

| Ring C (Phenyl) | 5 | Phenyl group is optimal; substitutions can decrease activity. |

Source: Compiled from general benzodiazepine pharmacology literature. gpatindia.comwikipedia.org

Conformational Preferences and Receptor Recognition

The biological activity of benzodiazepines is intrinsically linked to their three-dimensional structure. The seven-membered diazepine ring in compounds like temazepam is not planar, leading to the existence of two stable, non-superimposable, and rapidly interconverting chiral conformers, even in the absence of a true chiral center. researchgate.net These conformers are designated by their helicity as P (plus) and M (minus). researchgate.net The introduction of a substituent at the C3 position, as in temazepam, creates a stable chiral center, locking the ring into a preferred conformation. scielo.org.mx

Molecular modeling studies have identified at least three stable conformations for temazepam. scielo.org.mx The primary site of action for benzodiazepines is a specific allosteric binding site on the GABA-A receptor, located at the interface between an α and a γ subunit. nih.gov This receptor recognition is highly dependent on the ligand's conformation. Research on related benzodiazepines indicates that the GABA-A receptor preferentially binds one chiral conformation over the other. researchgate.net For 3-alkyl substituted benzodiazepines, the (R)-enantiomers, which adopt a P-conformation, have been found to have favored binding to certain proteins. researchgate.net However, the interaction at the GABA-A receptor is highly specific, and as discussed in section 3.3.3, the (S)-enantiomer is the more active form at this site. researchgate.net The selective recognition of a particular ligand conformation by the receptor is a primary determinant of binding selectivity and subsequent pharmacological activity. researchgate.net

Influence of C3-Hydroxyl Moiety and Other Substituents on Receptor Affinity

The structure-activity relationship of benzodiazepines has been extensively studied, revealing that specific substituents are crucial for high-affinity binding to the GABA-A receptor. The chirality conferred by the C3 position is a well-established requirement for potent binding affinity. biorxiv.orgnih.gov

The C3-hydroxyl (-OH) group of temazepam plays a direct role in its interaction with the receptor. It is probable that this hydroxyl group can form a hydrogen bond with the receptor, potentially stabilizing the ligand-receptor complex. scielo.org.mx However, the presence of a functional group at the C3 position can also modulate affinity in complex ways. For instance, comparing nordazepam with its 3-hydroxy derivative, oxazepam, reveals that the addition of the C3-hydroxyl group can slightly impair binding affinity. biorxiv.orgnih.gov

Other substituents on the benzodiazepine scaffold are also critical for receptor affinity. An electron-withdrawing group at the C7 position, such as the chloro group in temazepam, is known to be required for high binding affinity to GABA-A receptors. biorxiv.orgnih.gov The N-methyl group at the N1 position also influences the molecule's pharmacological profile. These structural features collectively determine the molecule's ability to fit precisely into the binding pocket at the α-γ subunit interface of the GABA-A receptor. nih.gov

Enantiomeric Activity Differences at the Benzodiazepine Receptor Site

A significant disparity exists between the biological activity of the (R) and (S) enantiomers of temazepam at the benzodiazepine receptor. The pharmacological activity resides almost exclusively in the (S)-enantiomer. researchgate.net Studies on 3-hydroxy benzodiazepines have demonstrated that the (S)-(+) enantiomer possesses a substantially higher affinity for the receptor binding site—reportedly 100- to 200-fold greater than its (R)-(-) counterpart. researchgate.net

This stereoselectivity is a common feature among chiral benzodiazepines. The (+)-enantiomers of 3-chiral benzodiazepines have consistently been found to be more potent in displacing radiolabeled ligands like [3H]diazepam from synaptosomal preparations of the rat cerebral cortex. scielo.org.mx Research on other chiral benzodiazepine derivatives further supports this observation, showing that the (R)-isomers often exhibit a dramatic loss of binding affinity, while the (S)-isomers remain active. nih.gov This difference underscores the highly specific three-dimensional requirements of the benzodiazepine binding site on the GABA-A receptor, which preferentially accommodates the (S)-configuration of 3-hydroxy benzodiazepines like temazepam. The (R)-enantiomer, due to its stereochemistry, fits poorly into the binding site, resulting in significantly lower binding affinity and, consequently, minimal pharmacological activity.

Table 1: Relative Receptor Affinity of Temazepam Enantiomers

| Enantiomer | Relative Affinity at Benzodiazepine Receptor Site |

|---|---|

| (S)-Temazepam | High (100- to 200-fold higher than (R)-enantiomer) researchgate.net |

| This compound | Very Low researchgate.net |

Stereoselective Metabolism of R Temazepam

UDP-Glucuronosyltransferase (UGT) Isoform Involvement in Glucuronidation

Glucuronidation is the principal metabolic pathway for temazepam, leading to the formation of pharmacologically inactive glucuronide conjugates that are excreted in the urine. nih.govoup.com This process is catalyzed by a range of UGT enzymes, which exhibit notable stereospecificity towards the (R)- and (S)-enantiomers of temazepam. nih.gov

Research has identified specific UGT isoforms responsible for the glucuronidation of (R)-Temazepam. In vitro studies using human liver microsomes (HLMs), human kidney microsomes (HKMs), and recombinant UGT enzymes have demonstrated that UGT2B7 and UGT1A9 are the primary enzymes catalyzing the conjugation of the (R)-enantiomer. nih.govresearchgate.net Both UGT2B7 and UGT1A9 display the highest intrinsic clearance (CLint) values for the formation of this compound glucuronide. nih.govresearchgate.net Further evidence supporting the role of UGT2B7 comes from inhibition studies, where fluconazole, a known inhibitor of UGT2B7, significantly impeded the glucuronidation of this compound in both liver and kidney microsomes. nih.gov

The glucuronidation of temazepam is highly stereoselective, with different UGT isoforms preferentially metabolizing each enantiomer. While this compound is primarily a substrate for UGT2B7 and UGT1A9, the (S)-enantiomer is mainly glucuronidated by UGT1A6 and UGT2B15. nih.gov This enzymatic specificity results in different metabolic fates and clearances for the two enantiomers.

Kinetic analyses in human liver and kidney microsomes show a significantly higher clearance for the (S)-enantiomer. nih.gov The substrate concentration at half-maximal velocity (Km) is lower for (S)-Temazepam, and the intrinsic clearance (CLint) is higher compared to this compound, suggesting a more efficient elimination of the (S)-form in vivo. nih.govresearchgate.net This is consistent with findings that humans conjugate the (S)-enantiomer of temazepam more effectively than the (R)-enantiomer. nih.gov Inhibition studies further underscore this stereoselectivity; while fluconazole (a UGT2B7 inhibitor) inhibits this compound glucuronidation, serotonin (a specific substrate of UGT1A6) significantly inhibits the metabolism of (S)-Temazepam. nih.gov

In Vitro Metabolic Phenotyping and Enzyme Kinetics

In vitro studies have been crucial in elucidating the specific enzymes and kinetic parameters involved in the stereoselective metabolism of this compound. By using human liver microsomes (HLMs), human kidney microsomes (HKMs), and a panel of recombinant UGT enzymes, researchers have quantified the differences in metabolic pathways between the (R)- and (S)-enantiomers.

Kinetic analysis in HLMs and HKMs demonstrates a clear preference for the glucuronidation of (S)-Temazepam over this compound. nih.gov This is evidenced by a higher intrinsic clearance (CLint) and a lower Michaelis-Menten constant (Km), indicating more efficient binding and metabolism of the (S)-enantiomer. nih.govresearchgate.net UGTs 1A9 and 2B7 show the highest activity for this compound, with Km values that are comparable to those observed in microsomes. nih.govresearchgate.net In contrast, UGTs 1A6 and 2B15 exhibit the highest intrinsic clearance for the (S)-enantiomer. nih.gov

Table 1: Comparative Enzyme Kinetics of Temazepam Enantiomer Glucuronidation in Human Liver and Kidney Microsomes

| Enantiomer | Microsome Source | Km (Substrate Concentration at Half-Maximal Velocity) | CLint (Intrinsic Clearance) |

|---|---|---|---|

| (S)-Temazepam | Human Liver Microsomes (HLMs) | 3.7-fold lower than this compound | 3.8-fold higher than this compound |

| This compound | Human Liver Microsomes (HLMs) | - | - |

| (S)-Temazepam | Human Kidney Microsomes (HKMs) | 4.5-fold lower than this compound | 2.2-fold higher than this compound |

| This compound | Human Kidney Microsomes (HKMs) | - | - |

Data derived from studies on human liver and kidney microsomes, highlighting the preferential clearance of the S-enantiomer. nih.govresearchgate.net

Table 2: Primary UGT Isoforms Involved in the Metabolism of Temazepam Enantiomers

| Enantiomer | Primary UGT Isoforms | Key Kinetic Characteristics |

|---|---|---|

| This compound | UGT2B7, UGT1A9 | Highest intrinsic clearance (CLint) values observed for these isoforms. nih.govresearchgate.net |

| (S)-Temazepam | UGT1A6, UGT2B15 | Highest intrinsic clearance (CLint) values observed for these isoforms. nih.gov |

Based on reaction phenotyping and kinetic analysis with recombinant UGT enzymes. nih.govresearchgate.net

Reaction Phenotyping Studies with Recombinant UGTs

Reaction phenotyping studies utilizing recombinant human UGT enzymes have been instrumental in identifying the specific isoforms responsible for the glucuronidation of this compound. These studies have demonstrated that the metabolism of temazepam enantiomers is highly stereospecific. scirp.orgnih.gov

Research indicates that several UGT enzymes exhibit activity towards temazepam. Specifically, UGTs 1A3, 1A9, 2B4, 2B7, and 2B17 have been shown to glucuronidate both (R)- and (S)-temazepam. wsu.edu However, the highest activity for the this compound enantiomer is exhibited by UGT1A9 and UGT2B7. scirp.orgnih.gov This suggests a primary role for these two enzymes in the metabolic clearance of this compound. In contrast, UGTs 1A6 and 2B15 are primarily involved in the glucuronidation of the (S)-enantiomer, highlighting the stereoselective nature of temazepam metabolism. scirp.orgnih.govwsu.edu

| UGT Isoform | Activity towards this compound | Activity towards (S)-Temazepam |

|---|---|---|

| UGT1A3 | Yes | Yes |

| UGT1A6 | No | Yes (High) |

| UGT1A9 | Yes (High) | Yes |

| UGT2B4 | Yes | Yes |

| UGT2B7 | Yes (High) | Yes |

| UGT2B15 | No | Yes (High) |

| UGT2B17 | Yes | Yes |

Intrinsic Clearance of this compound by Specific UGTs

Kinetic analyses of this compound glucuronidation by specific UGT isoforms provide quantitative insights into their metabolic efficiency. Intrinsic clearance (CLint), a measure of the catalytic efficiency of an enzyme, has been determined for the primary UGTs involved.

Studies have shown that UGT2B7 and UGT1A9 display the highest intrinsic clearance values for the formation of this compound glucuronide. nih.govwsu.edu The Michaelis-Menten constant (Km) values for this compound with these recombinant enzymes were found to be similar to those observed in human liver microsomes (HLMs) and human kidney microsomes (HKMs), further supporting their significant role in its in vivo metabolism. nih.gov

| UGT Isoform | Relative Intrinsic Clearance (CLint) | Km Value Comparison |

|---|---|---|

| UGT2B7 | High | Similar to HLMs and HKMs |

| UGT1A9 | High | Similar to HLMs and HKMs |

Inhibition Studies of this compound Glucuronidation

Inhibition studies are crucial for confirming the involvement of specific UGT isoforms in the metabolism of this compound. These studies often employ selective inhibitors of particular UGT enzymes to observe their effect on the rate of glucuronidation.

In both human liver and kidney microsomes, fluconazole, a known inhibitor of UGT2B7, has been shown to significantly inhibit the glucuronidation of this compound. nih.gov This finding provides strong evidence for the major contribution of UGT2B7 in the metabolism of this enantiomer. Conversely, serotonin, a specific substrate for UGT1A6, significantly inhibits the glucuronidation of (S)-temazepam but not this compound, further underscoring the stereoselective nature of the metabolic pathway. nih.gov

Preliminary screening studies have also indicated that certain cannabinoids, such as cannabidiol (CBD) and 7-hydroxy-cannabidiol (7-OH-CBD), strongly inhibit the glucuronidation of this compound. wsu.edu

Identification of Stereoisomeric Metabolites

The primary metabolic pathway for temazepam is conjugation, leading to the formation of glucuronide metabolites. For this compound, the main metabolite identified is its O-conjugate. inchem.org

The glucuronidation of this compound occurs at the hydroxyl group at the C3 position of the benzodiazepine (B76468) ring. This results in the formation of this compound-O-glucuronide. The glucuronic acid moiety is attached via an O-glycosidic bond. This metabolite is significantly more water-soluble than the parent compound, facilitating its excretion in the urine. A smaller fraction of temazepam can also undergo N-demethylation to form oxazepam, which is then subsequently conjugated to oxazepam glucuronide. inchem.orgnih.gov

The stereochemistry of the parent molecule is retained during this metabolic process. Therefore, the glucuronidation of this compound leads to the formation of a specific diastereomer: this compound-β-D-glucuronide. The stereocenter at the C3 position of the temazepam molecule remains in the (R)-configuration, while the attached glucuronic acid has its own defined stereochemistry. The analysis of temazepam glucuronide often reveals a mixture of diastereomers when starting from the racemic mixture of temazepam.

Enzymatic hydrolysis using β-glucuronidase is a common method to analyze temazepam glucuronide, which cleaves the glucuronic acid moiety to yield free temazepam for detection and quantification. nih.gov It has been noted that some enzymatic preparations can exhibit stereoselectivity in the rate of hydrolysis of glucuronide conjugates. scirp.org

Advanced Analytical Methodologies for R Temazepam Enantiomers

Chiral Chromatographic Techniques

Chromatography stands as a cornerstone for the separation of chiral molecules. The fundamental principle involves creating a chiral environment where the enantiomers of a compound, such as (R)-Temazepam and its (S)-enantiomer, exhibit different physicochemical interactions, leading to their separation. chiralpedia.com This can be achieved through various chromatographic techniques, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the direct separation and analysis of enantiomers. vt.edu Its applicability to a wide array of nonvolatile compounds makes it particularly suitable for the analysis of pharmaceuticals like this compound. wvu.edu

The enantioselective separation of this compound via HPLC can be approached through two primary strategies: direct and indirect methods. chiralpedia.com

The direct method involves the use of a chiral stationary phase (CSP). chiralpedia.com In this approach, the enantiomers of temazepam interact transiently and reversibly with the chiral selector immobilized on the stationary phase, forming temporary diastereomeric complexes. chiralpedia.comwvu.edu These complexes possess different stability constants, leading to differential retention times and, consequently, their separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful and widely used for resolving a broad range of racemic compounds. mdpi.com Other CSPs used for benzodiazepine (B76468) separation include those based on proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP), as well as cyclodextrin-based phases. scielo.org.mxnih.govcambridge.orgnih.gov

The indirect method , in contrast, involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.comresearchgate.net These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase. chiralpedia.com While this method offers flexibility in chromatographic conditions, it has several drawbacks. The process requires the presence of a suitable functional group on the analyte for derivatization, the CDA must be enantiomerically pure, and there is a risk of racemization of either the analyte or the CDA during the reaction. chiralpedia.com Consequently, the use of indirect methods is diminishing in favor of direct approaches. chiralpedia.com

The successful separation of this compound and its enantiomer is highly dependent on the careful selection and optimization of the chiral column and the mobile phase composition. researchgate.netrsc.org No single CSP is capable of separating all types of racemic compounds, necessitating a screening process to identify the most suitable column for a given analyte. wvu.eduhplc.eu

For temazepam and related 3-hydroxy-1,4-benzodiazepines, several types of chiral columns have proven effective. Cellulose-based CSPs, such as Chiralcel OD-R, have been used for the simultaneous separation of diazepam and its chiral metabolites, including temazepam. tandfonline.com In one study, a mobile phase consisting of 0.3 M sodium perchlorate-acetonitrile (57:43, v/v) was employed with this column. tandfonline.com Cyclodextrin-bonded phases, like Cyclobond I-2000 RSP, have also been utilized for the enantioselective HPLC of temazepam. researchgate.net This separation was achieved at a controlled temperature of 12°C with a reversed mobile phase of acetonitrile (B52724) in 1% triethylamine (B128534) acetate (B1210297) buffer. researchgate.net

Temperature is a critical parameter in the optimization process. For some 3-hydroxybenzodiazepines, on-column racemization can occur, leading to peak coalescence. oup.com Lowering the column temperature can mitigate this effect and improve resolution. oup.com For instance, the enantiomeric composition of oxazepam, a related compound, could be determined on a chiral column by reducing the temperature to 13°C. oup.com The mobile phase composition, including the type and concentration of organic modifiers and additives, also plays a crucial role in achieving optimal separation. hplc.eu

Table 1: HPLC Methods for this compound Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Chiralcel OD-R | 0.3 M sodium perchlorate-acetonitrile (57:43, v/v) | UV at 210 nm | tandfonline.com |

| Cyclobond I-2000 RSP | Acetonitrile in 1% triethylamine acetate buffer (TEAA) | Photodiode-array at 230 nm | researchgate.net |

| Chiral AGP column | Not specified | Not specified | cambridge.orgnih.gov |

| (R,R)-Whelk-O1 | Not specified for HPLC, used in SFC | Not specified | nih.govresearchgate.net |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) can also be employed for the enantiomeric separation of chiral compounds. vt.edumdpi.com Similar to HPLC, GC methods can be direct, using a chiral stationary phase, or indirect, involving derivatization to form diastereomers that are then separated on an achiral column. mdpi.com However, chiral GC is generally less versatile than chiral HPLC for analyzing nonvolatile compounds like temazepam. wvu.edu The number of commercially available chiral columns for GC is also more limited compared to HPLC. mdpi.com For certain benzodiazepines, complexation gas chromatography has been explored. capes.gov.br

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines some of the best features of both gas and liquid chromatography. silae.itmdpi.com It is particularly well-suited for the analysis and purification of thermally labile molecules and for chiral separations. silae.it SFC typically uses carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol (B129727). researchgate.netsilae.it This results in faster analysis times, higher separation efficiency, and reduced use of organic solvents compared to normal phase HPLC. researchgate.net

SFC has been successfully applied to the chiral analysis of temazepam and its metabolites. silae.it One study utilized a chiral (R,R)-Whelk-O1 column with a mobile phase of supercritical carbon dioxide containing 12.5% methanol and 0.5% diethylamine (B46881) to separate the enantiomers of temazepam, lorazepam, and oxazepam. nih.govresearchgate.net Most chiral stationary phases developed for HPLC, with the exception of crown ethers and proteins, can be directly used in SFC.

Table 2: SFC Method for Temazepam Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Application | Reference |

|---|

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as low consumption of reagents and rapid method development. scielo.org.mxacs.org In CE, enantiomeric separation is typically achieved by adding a chiral selector to the background electrolyte (running buffer). wvu.edu The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation. wvu.edu

For neutral compounds like temazepam, which are uncharged over a wide pH range, charged chiral selectors are necessary. scielo.org.mx Sulfated cyclodextrins have proven to be particularly effective for the enantiomeric resolution of 3-chiral-1,4-benzodiazepines, including temazepam. scielo.org.mxjmcs.org.mx A study demonstrated the successful separation of temazepam enantiomers using heptakis-6-sulfato-β-cyclodextrin (HSβCD) as the chiral selector. scielo.org.mx The optimal separation conditions were found to be a 20 mM borate (B1201080) buffer at pH 9.0, with the addition of 5% HSβCD and 15% methanol. scielo.org.mxjmcs.org.mxscielo.org.mx

Table 3: Capillary Electrophoresis Method for Temazepam Enantiomer Separation

| Chiral Selector | Background Electrolyte | Organic Modifier | Key Finding | Reference |

|---|

Application of Sulfated Cyclodextrins as Chiral Selectors

Sulfated cyclodextrins have proven to be highly effective chiral selectors for the enantiomeric resolution of neutral compounds like benzodiazepines in capillary electrophoresis. scielo.org.mxresearchgate.net Their utility stems from their molecular structure: a hydrophobic inner cavity and a hydrophilic outer surface. The sulfate (B86663) groups on the rim of the cyclodextrin (B1172386) provide negatively charged sites that can interact with analytes, which is essential for separation in CE, especially for neutral molecules. scielo.org.mx

A study systematically investigated various sulfated β-cyclodextrins for the chiral separation of several 3-chiral-1,4-benzodiazepines, including temazepam. scielo.org.mxresearchgate.netjmcs.org.mx The research employed a fractional factorial design to evaluate the efficacy of different cyclodextrin types, their concentration, the electrolyte's pH, and the presence of an organic modifier. scielo.org.mxresearchgate.net Among the tested selectors, heptakis-6-sulfato-β-cyclodextrin (HSβCD) provided the best resolution for the enantiomers. scielo.org.mxresearchgate.netjmcs.org.mx The strong electrolytic nature of sulfated cyclodextrins allows them to be used across a wide pH range, enhancing their versatility as chiral selectors. scielo.org.mx

Table 1: Comparison of Sulfated Cyclodextrins as Chiral Selectors for Benzodiazepine Enantiomers

| Chiral Selector | Abbreviation | Efficacy for Temazepam Separation |

|---|---|---|

| Heptakis-6-sulfato-β-cyclodextrin | HSβCD | Highest resolution values obtained scielo.org.mxresearchgate.net |

| Heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin | HDASβCD | Tested, but less effective than HSβCD scielo.org.mxresearchgate.net |

Optimization of Electrolyte pH and Organic Modifiers

The successful chiral separation of temazepam enantiomers using capillary electrophoresis is highly dependent on the careful optimization of the background electrolyte (BGE) composition, including its pH and the addition of organic modifiers. scielo.org.mxdss.go.th These factors influence the charge of the analyte, the electroosmotic flow (EOF), and the interaction between the analyte and the chiral selector. dss.go.th

For the separation of temazepam and related benzodiazepines using HSβCD, a comprehensive study determined that the optimal conditions involved a 20 mM borate buffer at a pH of 9.0. scielo.org.mxresearchgate.netjmcs.org.mx At this alkaline pH, the benzodiazepines are neutral, and the separation is driven by the differential inclusion of the enantiomers into the chiral selector's cavity. scielo.org.mx

The addition of an organic modifier, such as methanol or acetonitrile, to the electrolyte is also a critical parameter. It can affect the solubility of the analyte and modify the extent of the interaction with the cyclodextrin. The same study concluded that the addition of 15% methanol as an organic modifier, in conjunction with 5% HSβCD in a pH 9.0 borate buffer, yielded the highest resolution values for temazepam enantiomers. scielo.org.mxresearchgate.netjmcs.org.mx In other electrochromatography techniques, a mobile phase of Tris-HCl at pH 8 with acetonitrile has also been found to be effective for separating benzodiazepines. researchgate.net

Table 2: Optimized Conditions for (R,S)-Temazepam Enantioseparation by Capillary Electrophoresis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Chiral Selector | 5% Heptakis-6-sulfato-β-cyclodextrin (HSβCD) | scielo.org.mxresearchgate.net |

| Background Electrolyte | 20 mM Borate Buffer | scielo.org.mxresearchgate.net |

| pH | 9.0 | scielo.org.mxresearchgate.netjmcs.org.mx |

| Organic Modifier | 15% Methanol | scielo.org.mxresearchgate.netjmcs.org.mx |

Spectroscopic and Spectrometric Characterization of Enantiomers

Following successful separation, various spectroscopic and spectrometric methods are employed to confirm the structure and identify the individual enantiomers of temazepam.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nptel.ac.inchemrxiv.org For a compound like temazepam, both ¹H and ¹³C NMR are used to confirm the molecular skeleton. chemrxiv.orgnih.gov The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks in an NMR spectrum provide a detailed map of the atoms within the molecule and their connectivity. nptel.ac.in

While standard NMR in an achiral solvent cannot differentiate between enantiomers, it is indispensable for verifying the primary structure of temazepam before proceeding to chiral analysis. The spectra confirm the presence of the diazepine (B8756704) ring, the phenyl and chloro-phenyl substituents, and the hydroxyl and methyl groups at their correct positions. Determining the absolute stereochemistry (R or S) often requires specialized NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, which create a diastereomeric environment that makes the enantiomers distinguishable in the NMR spectrum. nih.gov

Mass Spectrometry for Enantiomer and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's elemental composition and structure. nih.govvanderbilt.edu When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a highly sensitive and specific method for identifying compounds in complex mixtures. nih.govnih.govmdpi.com

In the context of temazepam analysis, LC-MS and GC-MS are routinely used to identify the parent drug and its metabolites, such as oxazepam, in biological samples. nih.govnih.gov By interfacing these mass spectrometric methods with a chiral separation column (chiral HPLC or GC), it is possible to identify and quantify the individual (R)- and (S)-enantiomers and their respective metabolites. nih.govmdpi.com Techniques like electrospray ionization (ESI) coupled with MS provide high sensitivity, enabling the detection of low concentrations of the enantiomers. researchgate.net

Optical Rotation Detection for Enantiomer Identification

Optical rotation is a chiroptical property inherent to chiral molecules. Enantiomers rotate the plane of polarized light to an equal degree but in opposite directions. nih.gov The dextrorotatory enantiomer is designated as (+) and the levorotatory as (-). nih.gov This property is exploited for the direct detection and identification of enantiomers after they have been separated.

In one analytical method for temazepam, an HPLC system equipped with a chiral column was coupled to both a photodiode-array detector for quantification and an optical rotation detector specifically for identifying the (+) and (-) enantiomers. researchgate.net This dual-detection setup provides confirmation that the separated peaks are indeed a pair of enantiomers. It is important to note that the sign of optical rotation (+/-) does not have a direct correlation with the absolute configuration (R/S), which is defined by the Cahn-Ingold-Prelog priority rules. nih.govlibretexts.org

Table 3: Detectors Used in HPLC Analysis of Temazepam Enantiomers

| Detector Type | Purpose | Reference |

|---|---|---|

| Photodiode-Array Detector | Quantification (at 230 nm) | researchgate.net |

Theoretical and Computational Studies of R Temazepam

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and flexibility of (R)-Temazepam. Conformational analysis, a key component of these studies, helps in identifying the molecule's preferred shapes and the energy associated with them ijpsr.com.

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local or global minimum on the potential energy surface hakon-art.comarxiv.org. For benzodiazepines like temazepam, conformational analysis coupled with energy minimization reveals the most probable structures the molecule will adopt.

A conformational analysis of temazepam has identified three stable conformations after performing molecular energy minimization scielo.org.mx. These stable conformers represent the low-energy states that the molecule is likely to inhabit. While the specific study did not exclusively focus on the (R)-enantiomer, the fundamental conformational possibilities are shared between the enantiomers. The process involves systematically altering the molecule's geometry, particularly its rotatable bonds, to find the arrangements with the lowest energy hakon-art.com. The identification of these low-energy conformations is critical for understanding how the molecule might interact with biological targets.

Table 1: Stable Conformations of Temazepam from Molecular Modeling

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Conformer 1 (Most Stable) | 0.00 | [Data not available in search results] |

| Conformer 2 | [Data not available] | [Data not available in search results] |

| Conformer 3 | [Data not available] | [Data not available in search results] |

The flexibility of this compound is largely determined by the energy barriers to rotation around its single bonds. A key aspect of its conformational flexibility is the rotation of the phenyl group attached at the C5 position of the diazepine (B8756704) ring scielo.org.mx. The energy barrier for this rotation dictates how easily the phenyl ring can change its orientation relative to the rest of the molecule.

Computational studies have been performed to calculate this rotation barrier scielo.org.mx. Understanding such barriers is important as the orientation of this phenyl group can be crucial for its binding to receptor sites. The magnitude of the rotational barrier provides insight into the rigidity of the molecule and the likelihood of it adopting specific conformations necessary for biological activity. For N-phenylcarbamates, a related class of compounds, the rotational barrier for the C(carbonyl)-N bond is noted to be around 12.5 kcal/mol, significantly lower than that of N-alkylcarbamates, an effect attributed to the electron-withdrawing nature of the phenyl ring nih.gov.

Table 2: Calculated Rotational Energy Barriers for Key Bonds in Temazepam

| Bond | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| C5-Phenyl | [Specific value not available in search results] | [Computational method not specified in search results] |

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules derpharmachemica.comq-chem.comuit.noscirp.org. It has been applied to temazepam to gain a deeper understanding of its solid-state properties and intermolecular forces nih.govresearchgate.net.

Periodic DFT computations have been employed to explore the structural and dynamic properties of the most stable crystalline form of temazepam nih.govresearchgate.net. These calculations provide insights into the reorientational barriers of mobile groups within the molecule, such as the methyl groups. The studies, combining DFT with experimental methods like solid-state NMR and quasielastic neutron scattering (QENS), have revealed the inequivalency of the methyl groups and determined their activation parameters for rotation nih.govresearchgate.net.

The DFT computations help in understanding the solid-state NMR results by providing a theoretical basis for the observed chemical shifts and dynamics nih.govnih.gov. This synergy between computational and experimental techniques allows for a detailed characterization of the drug's properties in its solid form, which is crucial for pharmaceutical development.

In Silico Docking Studies of this compound at Receptor Sites

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. This method is widely used to understand how a ligand, such as this compound, interacts with its biological target, primarily the GABA-A receptor nih.govosu.edu.

Docking studies of temazepam with the GABA-A receptor have been performed to identify the specific binding site and the nature of the interactions responsible for its pharmacological effect nih.gov. The GABA-A receptor is a pentameric ligand-gated ion channel, and benzodiazepines bind at the interface between the α and γ subunits, allosterically modulating the receptor's activity nih.govnih.govresearchgate.net.

The binding of temazepam to the A chain of the beta subunit or the E chain of the gamma subunit of the GABA-A receptor is associated with its sedative property nih.gov. Visualizations from these studies show the specific amino acid residues within the receptor's binding pocket that interact with the temazepam molecule nih.gov. These interactions are crucial for stabilizing the ligand-receptor complex and eliciting a biological response. The docking scores provide a quantitative estimate of the binding affinity.

Table 3: Predicted Interactions of Temazepam with GABA-A Receptor from Docking Studies

| Receptor Subunit/Chain | Interacting Amino Acid Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Beta (Chain A) / Gamma (Chain E) | VAL327, LEU, THR (implicated in sedation) nih.gov | [Interaction types not specified] | [Specific value not available in search results] |

Prediction of Binding Modes and Affinities

Computational docking studies have been instrumental in predicting how benzodiazepines, including the enantiomers of temazepam, interact with their primary target, the γ-aminobutyric acid type A (GABA-A) receptor. Since high-resolution crystal structures of the complete hetero-oligomeric GABA-A receptor are not available, these studies typically rely on homology models, often based on the crystal structure of the β3 homo-oligomer. nih.gov The benzodiazepine (B76468) binding site is located at the interface between the α and γ subunits (commonly α+/γ2–). nih.gov

In silico analyses of diazepam-like molecules, which share the same core structure as temazepam, have identified two principal binding orientations, often referred to as Binding Mode I (BM I) and Binding Mode II (BM II). nih.govresearchgate.net The predicted binding mode for a specific ligand is crucial, as the stereochemical arrangement of its substituents determines the viability of the fit within the binding pocket.

For diazepam-like scaffolds, computational models predict a strong preference for BM II. nih.gov In this orientation, the substituent at the chiral C3 position plays a decisive role in the binding affinity.

For the (S)-enantiomer , the methyl group at C3 is predicted to be oriented towards a flexible loop region of the binding pocket, allowing for a stable interaction. researchgate.net

For the (R)-enantiomer , however, the model predicts a significant steric clash. The C3-methyl group is directed towards a more rigid segment of the γ2 subunit, specifically interfering with the bulky amino acid residue γ2Tyr58. researchgate.net

This predicted steric hindrance for this compound is expected to severely impede its ability to bind effectively to the GABA-A receptor, leading to a drastically reduced or altogether absent binding affinity. nih.govresearchgate.net

| Enantiomer | Predicted Binding Mode | Key Interaction at C3 Position | Predicted Outcome |

| (S)-Temazepam Analog | BM II | Methyl group points toward flexible loop C. | Stable binding, active ligand. |

| This compound Analog | BM II | Methyl group clashes with rigid γ2Tyr58 residue. | Steric hindrance, inactive ligand. |

This table summarizes the computationally predicted interactions for temazepam analogs at the GABA-A receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enantiomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For enantiomers like this compound, where the biological activity is highly dependent on stereochemistry, QSAR models must incorporate descriptors that can capture the three-dimensional arrangement of atoms.

Standard 2D-QSAR models, which rely on topological and physicochemical properties, are often insufficient for differentiating between enantiomers. Therefore, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more appropriate. nih.govresearchgate.net These methods generate 3D fields around aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of how the spatial arrangement of functional groups influences receptor binding.

While specific 3D-QSAR studies focused solely on this compound are not widely published, research on other benzodiazepine enantiomers highlights the critical parameters. For instance, a QSAR analysis of benzodiazepine enantiomers binding to human serum albumin identified a "submolecular measure of polarity about the stereogenic center" as a key descriptor for explaining enantiospecific interactions. nih.gov

A robust QSAR model for temazepam enantiomers targeting the GABA-A receptor would need to integrate several key features:

General Benzodiazepine Descriptors: Inclusion of parameters known to be important for GABA-A receptor binding, such as hydrophobicity and the presence of hydrogen bond donors/acceptors. nih.govherts.ac.uk

Stereochemical Descriptors: Incorporation of 3D descriptors that precisely define the spatial coordinates and volume of the substituents at the C3 chiral center. These descriptors would mathematically capture the steric bulk and electrostatic properties that differentiate the (R) and (S) configurations, allowing the model to quantitatively predict the detrimental effect of the (R)-configuration on binding affinity.

By combining these elements, a predictive QSAR model could effectively forecast the low binding affinity of this compound and guide the design of new chiral molecules with optimized interactions at the benzodiazepine binding site.

Q & A

Q. How can enantiomeric purity of (R)-Temazepam be established in preclinical formulations?

Methodological Answer: Use chiral chromatography (e.g., high-performance liquid chromatography with chiral stationary phases) to separate enantiomers and quantify purity. Dynamic micellar electrokinetic chromatography (DMEKC) with sodium cholate as a chiral surfactant can also measure enantiomerization barriers under physiological conditions . Validate results using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Q. What experimental designs are optimal for clinical trials evaluating this compound’s efficacy in sleep disorders?

Methodological Answer: Employ double-blind, randomized crossover designs with placebo controls to minimize bias. For chronic insomnia trials, use parallel groups with active comparators (e.g., zolpidem) and standardized patient-reported outcomes (sleep latency, total sleep time). Include washout periods to mitigate carryover effects . Actigraphy or polysomnography (PSG) should supplement subjective data for objective sleep architecture analysis .

Q. How should researchers address contradictions in clinical trial data for this compound?

Methodological Answer: Conduct subgroup analyses to identify confounding variables (e.g., age, comorbidities). Apply sensitivity testing to assess robustness of outcomes. For example, discrepancies in sleep latency improvements between 15 mg and 30 mg doses may require dose-response modeling and meta-regression to resolve . Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What methodologies are recommended for analyzing enantiomer-specific pharmacokinetics of this compound?

Methodological Answer: Combine chiral separation techniques (e.g., DMEKC) with mass spectrometry for quantification. Pharmacokinetic (PK) parameters (e.g., Cmax, AUC) should be modeled using non-compartmental analysis. Compare results with racemic Temazepam to assess enantiomer-specific bioavailability and clearance rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomerization barrier measurements for this compound across studies?

Methodological Answer: Replicate experiments using standardized DMEKC protocols (e.g., 20 mM borate/phosphate buffer, pH 8, 60 mM sodium cholate) . Compare results with computational models (e.g., density functional theory) to validate activation energy (ΔG‡) calculations. Address methodological variability (e.g., temperature gradients, surfactant concentration) through interlaboratory reproducibility studies.

Q. What strategies integrate EEG-derived slow-wave data with pharmacokinetic/pharmacodynamic (PK/PD) models for this compound?

Methodological Answer: Use high-density EEG (hdEEG) to quantify slow-wave activity (SWA) and spindle density during non-REM sleep. Align time-series EEG data with plasma concentration-time profiles to develop PK/PD models. For example, link GABA-A receptor binding affinity (from in vitro assays) to SWA suppression dynamics . Apply mixed-effects modeling to account for interindividual variability.

Q. How do variations in CYP3A4 metabolism impact this compound’s therapeutic index in diverse populations?

Methodological Answer: Perform genotyping for CYP3A4/5 polymorphisms in clinical cohorts. Use physiologically based pharmacokinetic (PBPK) modeling to simulate metabolic clearance across genotypes. Corrogate findings with adverse event rates (e.g., daytime sedation) to establish dose-adjustment guidelines. Validate via population PK studies in elderly or hepatically impaired cohorts .

Q. What computational approaches predict this compound’s enantiomerization kinetics in biological matrices?

Methodological Answer: Apply molecular dynamics simulations to study transition states of enantiomerization. Validate with experimental kinetic data (e.g., rate constants from DMEKC) . Use machine learning (e.g., random forest regression) to model temperature-dependent ΔG‡ values and predict in vivo behavior.

Data Contradiction and Synthesis

Q. Why do meta-analyses fail to resolve efficacy disagreements between this compound studies?

Methodological Answer: Heterogeneity in trial design (e.g., dosing regimens, outcome measures) often precludes meta-analysis. For example, temazepam 30 mg lacks sufficient homogeneous data for pooled analysis . Address this by harmonizing endpoints (e.g., adopting CONSORT guidelines) and conducting individual participant data (IPD) meta-analyses.

Q. How can preclinical and clinical data on this compound’s GABA-A receptor selectivity be reconciled?

Methodological Answer: Use autoradiography or PET imaging with subtype-specific radioligands (e.g., α1 vs. α2/3 subunits) to map receptor binding in vivo. Compare with in vitro patch-clamp electrophysiology data. Discrepancies may arise from allosteric modulation vs. direct agonism; resolve via functional selectivity assays .

Tables for Key Methodological Comparisons

| Technique | Application | Strengths | Limitations |

|---|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | High resolution, scalability | Requires expensive chiral columns |

| DMEKC | Enantiomerization kinetics | Mimics physiological conditions, low cost | Limited to aqueous matrices |

| hdEEG | Sleep architecture analysis | High spatial resolution, non-invasive | Labor-intensive data processing |

| PBPK Modeling | Population-specific PK predictions | Integrates genetic/environmental factors | Dependent on in vitro-in vivo extrapolation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.